Propanedial

Übersicht

Beschreibung

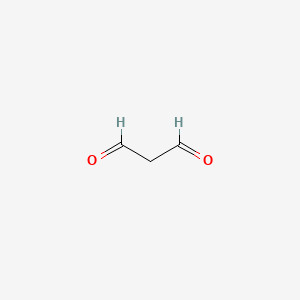

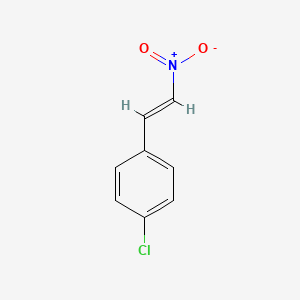

Malonaldehyde, also known as propanedial, is a highly reactive compound belonging to the class of β-dicarbonyls. It is a colorless liquid that primarily exists in its enol form, hydroxyacrolein. Malonaldehyde is a physiological metabolite and a well-known marker for oxidative stress, often used in studies related to lipid peroxidation .

Wirkmechanismus

Target of Action

Malondialdehyde (MDA) is a highly reactive compound that primarily targets polyunsaturated fatty acids . It is also known to interact with DNA, forming DNA adducts , and proteins, specifically the terminal lysine residue of apoprotein B-100 . These targets play crucial roles in cellular functions and structural integrity.

Mode of Action

MDA interacts with its targets through a process known as lipid peroxidation . This involves the oxidation of polyunsaturated fatty acids by reactive oxygen species (ROS), leading to the formation of MDA . MDA can also form adducts with DNA and proteins, altering their structure and function . For instance, the reaction of MDA with the terminal lysine residue of apoprotein B-100 can alter the molecular conformation of the apoprotein and the whole LDL particle .

Biochemical Pathways

MDA is a product of lipid peroxidation, a biochemical process that occurs as a result of oxidative stress . It is also a prominent product in thromboxane A2 synthesis, where cyclooxygenase 1 or 2 metabolizes arachidonic acid to prostaglandin H2 . This product is further metabolized by thromboxane synthase to thromboxane A2, 12-hydroxyheptadecatrienoic acid, and malonyldialdehyde .

Pharmacokinetics

It is known that mda is a physiological metabolite and a marker for oxidative stress . It is also known that MDA can be easily deprotonated to give the sodium salt of the enolate .

Result of Action

The interaction of MDA with its targets can lead to various cellular effects. For instance, the formation of MDA-DNA adducts can lead to mutagenic effects . The reaction of MDA with proteins can alter their structure and function, potentially leading to cellular dysfunction .

Action Environment

The action of MDA is influenced by various environmental factors. For instance, oxidative stress, which can be triggered by various environmental pollutants, can lead to increased production of MDA . Additionally, the presence of ROS, which can be produced under conditions of environmental stress, can trigger the lipid peroxidation process, leading to the formation of MDA .

Biochemische Analyse

Biochemical Properties

Malondialdehyde results from lipid peroxidation of polyunsaturated fatty acids . It is a prominent product in thromboxane A2 synthesis wherein cyclooxygenase 1 or cycloxygenase 2 metabolizes arachidonic acid to prostaglandin H2 by platelets and a wide array of other cell types and tissues . The degree of lipid peroxidation can be estimated by the amount of malondialdehyde in tissues .

Cellular Effects

Malondialdehyde is known to cause significant cell membrane damage, possibly due to environmental factors, dietary habits, and health conditions . It has been observed that malondialdehyde can impair insulin activation of PI3-kinase pathway, NO production, and endothelial barrier capacity .

Molecular Mechanism

Malondialdehyde exerts its effects at the molecular level through various mechanisms. It is involved in the formation of primary atherosclerotic vascular wall lesions . The reaction of the aldehyde group of malondialdehyde with the terminal lysine residue of apoprotein B-100 can alter the molecular conformation of the apoprotein and the whole LDL particle .

Temporal Effects in Laboratory Settings

The effects of malondialdehyde change over time in laboratory settings. For instance, it has been observed that at −20 °C, only 3 weeks of storage time should be considered valid for fairly acceptable stability in malondialdehyde values .

Dosage Effects in Animal Models

The effects of malondialdehyde vary with different dosages in animal models. For instance, in a study on hybrid groupers, it was found that a low dose of dietary malondialdehyde had limited effects on growth performance and intestinal health, while a high concentration damaged the gastrointestinal structure and negatively impacted the intestinal digestive and antioxidant functions .

Metabolic Pathways

Malondialdehyde is involved in various metabolic pathways. It results from lipid peroxidation of polyunsaturated fatty acids . It is also a prominent product in thromboxane A2 synthesis wherein cyclooxygenase 1 or cycloxygenase 2 metabolizes arachidonic acid to prostaglandin H2 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Malonaldehyde can be synthesized in the laboratory by hydrolyzing its acetal, 1,1,3,3-tetramethoxypropane, which is commercially available and shelf-stable. The hydrolysis reaction is typically carried out in an aqueous solution .

Industrial Production Methods: In industrial settings, malonaldehyde is often produced as a byproduct of lipid peroxidation. This process involves the oxidative degradation of polyunsaturated fatty acids, leading to the formation of malonaldehyde and other aldehydes .

Types of Reactions:

Oxidation: Malonaldehyde can undergo oxidation reactions, often catalyzed by enzymes such as aldehyde dehydrogenase.

Reduction: It can be reduced to form various alcohols, depending on the reducing agents used.

Substitution: Malonaldehyde can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can react with malonaldehyde under mild conditions.

Major Products Formed:

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms of malonaldehyde.

Substitution: Various substituted malonaldehyde derivatives, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Malonaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Marker für oxidativen Stress verwendet.

Biologie: Dient als Biomarker für Lipidperoxidation und oxidativen Schaden in Zellen und Geweben.

Medizin: Wird in Studien zu Krankheiten verwendet, die mit oxidativem Stress verbunden sind, wie z. B. Herz-Kreislauf-Erkrankungen und neurodegenerative Erkrankungen.

Industrie: Wird bei der Produktion von Polymeren und anderen Industriechemikalien eingesetzt

5. Wirkmechanismus

Malonaldehyd übt seine Wirkungen hauptsächlich durch seine hohe Reaktivität mit Nukleophilen aus. Es kann Addukte mit Proteinen, Nukleinsäuren und anderen Biomolekülen bilden, was zu Zellschäden führt. Diese Reaktivität wird oft durch reaktive Sauerstoffspezies vermittelt, die ungesättigte Lipide abbauen, um Malonaldehyd zu bilden. Die Verbindung kann auch verschiedene Signalwege aktivieren, darunter Protein-Kinase-C, p38-MAPK, ERK1/2 und NF-kB, was zu ihrer Rolle bei oxidativem Stress und Entzündungen beiträgt .

Ähnliche Verbindungen:

4-Hydroxynonenal: Ein weiterer Aldehyd, der bei der Lipidperoxidation gebildet wird und für seine Rolle beim oxidativen Stress bekannt ist.

Acrolein: Ein hochreaktiver Aldehyd mit ähnlichen Eigenschaften wie Malonaldehyd.

Glucinsäure: Eine verwandte Verbindung mit ähnlicher chemischer Reaktivität.

Einzigartigkeit von Malonaldehyd: Malonaldehyd ist einzigartig aufgrund seiner hohen Reaktivität und seiner Rolle als Marker für oxidativen Stress. Im Gegensatz zu anderen Aldehyden wird es speziell während der Peroxidation von ungesättigten Fettsäuren gebildet und wird häufig in Studien zur oxidativen Schädigung und Redoxregulation verwendet .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxynonenal: Another aldehyde formed during lipid peroxidation, known for its role in oxidative stress.

Acrolein: A highly reactive aldehyde with similar properties to malonaldehyde.

Glucic Acid: A related compound with similar chemical reactivity.

Uniqueness of Malonaldehyde: Malonaldehyde is unique due to its high reactivity and its role as a marker for oxidative stress. Unlike other aldehydes, it is specifically formed during the peroxidation of polyunsaturated fatty acids and is widely used in studies related to oxidative damage and redox regulation .

Eigenschaften

IUPAC Name |

propanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c4-2-1-3-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMYVTOQOOLQHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

OCHCH2CHO, C3H4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202556 | |

| Record name | Malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid (needles); [NIOSH], Solid, NEEDLES., Solid (needles). | |

| Record name | Malonaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/99 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0377.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Solid (needles) | |

CAS No. |

542-78-9 | |

| Record name | Malonaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malonaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malonaldehyde | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03057 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Malonaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALONDIALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y8F71G49Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALONALDEHYDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4353 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propanedial | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/TX62CCF8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

72 °C, 161 °F | |

| Record name | Malondialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006112 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MALONALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1632 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Malonaldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0377.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B3416023.png)